Analgesic Potency of 4-Methoxy Dihydropyrroloquinoline Core
The 4-methoxy substituent on the dihydropyrroloquinoline core is a critical potency determinant within this scaffold class. In the foundational patent US3649634A, the compound 4-methoxy-7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline hydrochloride demonstrated analgesic activity more than 2-fold greater than the standard phenylbutazone in a murine pain model [1]. While this specific data point originates from a 7-chloro analog rather than the 7-methoxy, N-benzamide substituted target compound, it establishes that the 4-methoxy motif on the pyrroloquinoline nucleus is associated with significant in vivo pharmacological activity and that potency is tunable through the 7-position substituent. The target compound's 7-methoxy, N-(4-methoxybenzamide) substitution pattern represents a distinct combination that has not been directly benchmarked against the 7-chloro analog in head-to-head assays.
| Evidence Dimension | In vivo analgesic potency relative to phenylbutazone standard |
|---|---|
| Target Compound Data | Not directly measured; structural analog (4-methoxy-7-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline HCl) shows >2x phenylbutazone activity |
| Comparator Or Baseline | Phenylbutazone (standard analgesic/anti-inflammatory); 4-methoxy-7-chloro analog |
| Quantified Difference | >2-fold increase in analgesic activity for the 4-methoxy-7-chloro analog vs. phenylbutazone; target compound's quantitative difference remains uncharacterized |
| Conditions | Murine pain model (analgesic assay), compound administered as hydrochloride salt |
Why This Matters
Establishes that the 4-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline core is pharmacologically active in vivo, providing a rationale for procuring the 7-methoxy-N-benzamide variant for targeted SAR exploration.
- [1] US3649634A. 4-alkoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline compounds. United States Patent. 1972. Columns 3-4. View Source
